molecular formula C14H19BrN2O2 B13755719 Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate CAS No. 1131587-82-0

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13755719
CAS No.: 1131587-82-0
M. Wt: 327.22 g/mol
InChI Key: ZBWPRZUAVQMTTA-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate (CAS: 1131587-82-0) is a benzoate ester derivative with a bromine substituent at position 5 of the aromatic ring and a 4-methylpiperazine moiety at position 2. Its molecular formula is C₁₄H₁₉BrN₂O₂, with a molar mass of 327.22 g/mol . The compound’s structure combines a lipophilic bromoaromatic core with a polar piperazine group, influencing its physicochemical properties, including solubility and metabolic stability. While specific data on melting/boiling points are unavailable, its calculated logP of 2.38 suggests moderate lipophilicity .

The 4-methylpiperazine group is a common pharmacophore in medicinal chemistry, enhancing solubility and binding affinity in drug candidates .

Properties

CAS No.

1131587-82-0

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C14H19BrN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3

InChI Key

ZBWPRZUAVQMTTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to this compound involves the nucleophilic substitution of ethyl 5-bromobenzoate with 4-methylpiperazine. This reaction leverages the nucleophilicity of the piperazine nitrogen to displace a suitable leaving group on the benzoate derivative, typically under controlled temperature and solvent conditions.

Detailed Synthetic Procedure

Step Reagents and Conditions Description Yield (%) Notes
1 Ethyl 5-bromobenzoate + 4-methylpiperazine, solvent (e.g., DMF or ethanol), base (e.g., potassium carbonate) The nucleophilic substitution reaction where 4-methylpiperazine attacks the 2-position of ethyl 5-bromobenzoate 70-85% Reaction typically conducted at 80-120°C under inert atmosphere for 4-24 hours
2 Work-up: aqueous extraction, organic solvent washing (ethyl acetate or dichloromethane), drying over anhydrous sodium sulfate Isolation of crude product Standard organic extraction and drying procedures
3 Purification by flash column chromatography (solvent system: methanol/dichloromethane or ethyl acetate/hexane) Purification of the crude product to obtain pure this compound Typical purification method to remove impurities

Reaction Mechanism Insights

The mechanism involves the lone pair on the nitrogen of the 4-methylpiperazine attacking the electrophilic carbon at the 2-position of the ethyl 5-bromobenzoate, displacing a leaving group (often a bromide or other halide if a precursor is halogenated at that position). The reaction proceeds via nucleophilic aromatic substitution facilitated by the electron-withdrawing ester and bromine substituents that activate the aromatic ring towards nucleophilic attack.

Alternative Synthetic Routes and Variations

Analytical Data and Research Outcomes

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR are routinely used to confirm the structure, with characteristic chemical shifts for the aromatic protons, ester moiety, and piperazine ring protons.

  • Mass Spectrometry: Confirms molecular weight (~327.22 g/mol) consistent with the molecular formula C14H19BrN2O2.

  • X-ray Crystallography: Used occasionally to determine the exact three-dimensional structure and confirm substitution patterns on the benzoate ring.

Data Table Summarizing Key Physical and Spectroscopic Properties

Property Value/Range Method/Notes
Molecular Formula C14H19BrN2O2 Calculated
Molecular Weight 327.22 g/mol Calculated
Melting Point Not extensively documented Requires further study
^1H NMR Chemical Shifts Aromatic protons: δ 7.0–8.0 ppm Typical aromatic region
Piperazine protons: δ 2.5–3.5 ppm Methyl group on piperazine at δ ~2.2 ppm
Solubility Moderate in organic solvents Enhanced by piperazine moiety
Purity (post-chromatography) >95% (by HPLC or NMR) Dependent on purification method

Summary of Research Outcomes

  • The synthesis of this compound is well-established via nucleophilic substitution of ethyl 5-bromobenzoate with 4-methylpiperazine.

  • Optimization of reaction conditions such as solvent choice, base, temperature, and reaction time significantly influences yield and purity.

  • The compound exhibits potential biological activities, including antitumor effects and neurotransmitter modulation, attributed to its structural features.

  • Analytical characterization confirms the successful synthesis and purity of the compound, with NMR and mass spectrometry being the primary tools.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in an aqueous medium.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzyl alcohol.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations at Position 2

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate belongs to a broader class of 5-bromo-substituted benzoate esters. Key analogs and their properties include:

Compound Name Substituent at Position 2 Molecular Formula Key Properties/Applications Reference
Ethyl 5-bromo-2-methoxybenzoate Methoxy C₁₀H₁₁BrO₃ Higher polarity; used in dye chemistry
Ethyl 5-bromo-2-methylbenzoate Methyl C₁₀H₁₁BrO₂ Increased lipophilicity (logP ~3.1*)
Ethyl 5-bromo-2-morpholinobenzoate Morpholino C₁₃H₁₆BrNO₃ Enhanced solubility in polar solvents
Target Compound 4-Methylpiperazinyl C₁₄H₁₉BrN₂O₂ Balanced logP (2.38); drug intermediate

Notes:

  • The 4-methylpiperazinyl group in the target compound reduces logP compared to methyl/methoxy analogs, improving aqueous solubility while retaining membrane permeability.
  • Morpholino derivatives (e.g., Ethyl 5-bromo-2-morpholinobenzoate) exhibit similar polarity but lack the tertiary amine in piperazine, affecting pH-dependent solubility .

Halogen Variations: Bromo vs. Iodo Derivatives

Replacing bromine with iodine alters electronic and steric properties:

Compound Name Halogen Molecular Formula Key Differences Reference
This compound Br C₁₄H₁₉BrN₂O₂ Moderate electronegativity; smaller atomic radius
Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate I C₁₄H₁₉IN₂O₂ Higher atomic mass; potential for radioimaging

Key Findings :

  • Iodo analogs (e.g., Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate) may exhibit slower metabolic degradation due to iodine’s lower electronegativity and larger size, making them candidates for imaging agents .
  • Bromine’s intermediate electronegativity balances reactivity and stability, favoring synthetic versatility .

Ester Group Stability and Metabolism

Ethyl benzoate derivatives are susceptible to hydrolysis by carboxylesterases (CES). Comparative studies show:

  • Ethyl benzoate is hydrolyzed faster than methyl benzoate due to steric hindrance differences .
  • The 4-methylpiperazine group in the target compound may sterically shield the ester bond, slowing hydrolysis compared to simpler esters like ethyl 4-(dimethylamino)benzoate .
Compound Name Hydrolysis Rate (Relative) Metabolic Pathway Reference
Methyl benzoate High CES-mediated hydrolysis
Ethyl benzoate Moderate CES-mediated hydrolysis
Ethyl 4-(dimethylamino)benzoate Moderate-High CES-dependent
Target Compound Low-Moderate (predicted) CES-dependent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 5-bromo-2-fluoro-nitrobenzene and 4-methylpiperazine under basic conditions (e.g., DIEA) to form 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine . Subsequent reduction of the nitro group to an amine and coupling with ethyl benzoate derivatives via amide bond formation (using HATU/DIEA in DMF) yields the final product . Key factors include stoichiometric control of reagents (1:1.5 eq HATU) and purification via column chromatography (petroleum ether/ethyl acetate gradients). Yield optimization requires precise temperature control during substitution and reduction steps .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Characterization involves:

  • FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and piperazine integration. For example, the methyl group on piperazine appears as a singlet at ~2.3 ppm in ¹H NMR .
  • X-ray crystallography (using SHELX software) for absolute configuration determination, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo and 4-methylpiperazine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 5 acts as a directing group, enabling Suzuki-Miyaura coupling for further functionalization. However, the electron-donating 4-methylpiperazine group at position 2 reduces the electron density of the aromatic ring, potentially slowing down electrophilic substitution. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity . Experimental validation involves comparing reaction rates with analogs lacking the piperazine group.

Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic predictions for this compound?

  • Methodological Answer : Discrepancies between NMR-derived structures and X-ray data often arise from dynamic effects (e.g., piperazine ring puckering) or solvent interactions. To address this:

  • Perform variable-temperature NMR to detect conformational flexibility .
  • Use high-resolution crystallography (SHELXL) with twinning correction to refine ambiguous electron density regions .
  • Compare Hirschfeld surface analysis (e.g., using CrystalExplorer) with DFT-optimized geometries to identify non-covalent interactions influencing packing .

Q. How can the compound’s bioactivity be systematically explored while minimizing off-target effects?

  • Methodological Answer :

  • Target Identification : Use affinity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to map interactomes .
  • SAR Studies : Synthesize derivatives (e.g., replacing bromine with iodine or modifying the piperazine methyl group) and assay against target enzymes (e.g., kinases) .
  • ADME Profiling : Evaluate metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

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